molecular formula C11H8BrNO2 B11852307 4-Bromo-2-methylquinoline-6-carboxylic acid

4-Bromo-2-methylquinoline-6-carboxylic acid

Cat. No.: B11852307
M. Wt: 266.09 g/mol
InChI Key: OMNOIWFMTPLMLU-UHFFFAOYSA-N
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Description

4-Bromo-2-methylquinoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science. The presence of a bromine atom and a carboxylic acid group in the structure of this compound makes it a valuable intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 2-methylquinoline followed by carboxylation. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The carboxylation step can be carried out using carbon dioxide under basic conditions.

Another method involves the cyclization of 2-bromoaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and carboxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches such as the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds. Palladium catalysts and boronic acids are typically used in these reactions.

Major Products Formed

The major products formed from these reactions include substituted quinoline derivatives, quinoline N-oxides, dihydroquinoline derivatives, and various coupled products. These products have diverse applications in medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

4-Bromo-2-methylquinoline-6-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and natural products.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylquinoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the bromine atom and carboxylic acid group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

4-Bromo-2-methylquinoline-6-carboxylic acid can be compared with other quinoline derivatives such as:

    2-Methylquinoline-6-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    4-Bromoquinoline-6-carboxylic acid: Lacks the methyl group, affecting its chemical properties and applications.

    6-Bromo-2-methylquinoline-3-carboxylic acid: Has the carboxylic acid group at a different position, leading to variations in its reactivity and biological activity.

The presence of both the bromine atom and the carboxylic acid group in this compound makes it unique and valuable for specific chemical reactions and applications.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

4-bromo-2-methylquinoline-6-carboxylic acid

InChI

InChI=1S/C11H8BrNO2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5H,1H3,(H,14,15)

InChI Key

OMNOIWFMTPLMLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)Br

Origin of Product

United States

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